molecular formula C12H13BrClN5 B6700462 N-(3-bromo-5-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

N-(3-bromo-5-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B6700462
M. Wt: 342.62 g/mol
InChI Key: XITIXUKFQOGFOB-UHFFFAOYSA-N
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Description

N-(3-bromo-5-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of bromine and chlorine atoms in the pyridine ring, along with the triazolo and tetrahydropyridine moieties, makes this compound particularly interesting for various chemical and biological applications.

Properties

IUPAC Name

N-(3-bromo-5-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClN5/c1-7-16-11-3-2-9(6-19(11)18-7)17-12-10(13)4-8(14)5-15-12/h4-5,9H,2-3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITIXUKFQOGFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(CCC2=N1)NC3=C(C=C(C=N3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step often involves the halogenation of a pyridine derivative to introduce bromine and chlorine atoms at specific positions.

    Triazole Formation: The next step involves the formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Tetrahydropyridine Synthesis: The tetrahydropyridine ring is then synthesized, often through hydrogenation reactions that reduce pyridine derivatives to their tetrahydro forms.

    Final Coupling: The final step involves coupling the triazole and tetrahydropyridine rings with the halogenated pyridine derivative under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen or other substituents.

    Substitution: The bromine and chlorine atoms in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the triazole ring.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-(3-bromo-5-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and the triazole ring allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-5-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
  • N-(3-chloropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
  • N-(3-bromo-5-fluoropyridin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and the triazole ring. This combination provides it with distinct chemical and biological properties, such as enhanced reactivity and the ability to form strong interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

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